molecular formula C15H18O3 B1209679 Aromaticin CAS No. 5945-42-6

Aromaticin

Cat. No.: B1209679
CAS No.: 5945-42-6
M. Wt: 246.30 g/mol
InChI Key: OSSDUQKWVVZIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aromaticin is a naturally occurring sesquiterpene lactone found in various plants, particularly those belonging to the Asteraceae family. This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its unique structure, characterized by a lactone ring fused to a sesquiterpene backbone, contributes to its wide range of pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aromaticin typically involves the extraction from natural sources, followed by purification processes. synthetic routes have also been developed to produce this compound in the laboratory. One common method involves the cyclization of a suitable precursor under acidic conditions to form the lactone ring. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from plant materials. The process involves harvesting the plant, drying, and grinding it into a fine powder. The powdered plant material is then subjected to solvent extraction using solvents like ethanol or methanol. The crude extract is further purified using chromatographic techniques to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Aromaticin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Sodium borohydride is a commonly used reducing agent for this purpose.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the lactone ring. Reagents like sodium methoxide can be used to introduce methoxy groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

    Chemistry: Aromaticin serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a useful starting material for the development of new synthetic methodologies.

    Biology: this compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models.

    Medicine: Due to its pharmacological properties, this compound is being investigated as a potential therapeutic agent for the treatment of inflammatory diseases, infections, and cancer.

    Industry: this compound is used in the formulation of natural products and dietary supplements. Its antimicrobial properties make it a valuable additive in the preservation of food and cosmetic products.

Mechanism of Action

The mechanism of action of Aromaticin involves multiple molecular targets and pathways:

    Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and mediators by blocking the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

    Antimicrobial: this compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. It also inhibits the synthesis of essential proteins and nucleic acids in bacteria and fungi.

    Anticancer: this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits cell proliferation by blocking the cell cycle at the G2/M phase.

Comparison with Similar Compounds

  • Parthenolide
  • Helenalin
  • Costunolide
  • Dehydrocostuslactone

Aromaticin’s unique structure and diverse biological activities make it a compound of significant interest in scientific research and industrial applications. Its potential therapeutic benefits continue to be explored, offering promising avenues for the development of new treatments and products.

Properties

IUPAC Name

5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h4-5,8,10-12H,2,6-7H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSDUQKWVVZIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3(C1C=CC3=O)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874676
Record name AROMATICIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5945-42-6
Record name AROMATICIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aromaticin
Reactant of Route 2
Aromaticin
Reactant of Route 3
Aromaticin
Reactant of Route 4
Aromaticin
Reactant of Route 5
Aromaticin
Reactant of Route 6
Reactant of Route 6
Aromaticin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.